Methyl L-valinate
Description
Significance of Alpha-Amino Acid Derivatives in Chemical and Biological Sciences
Alpha-amino acid derivatives are fundamental molecules in the chemical and biological sciences, serving as more than just the building blocks of proteins. amerigoscientific.comrjpbcs.com Chemical modifications to the basic amino acid structure, such as esterification, acetylation, or the addition of protecting groups, yield a vast array of derivatives with unique properties and functions. amerigoscientific.comnumberanalytics.com These modifications can alter solubility, reactivity, and stereochemistry, making them invaluable tools in various scientific disciplines. numberanalytics.com
In biochemistry, amino acid derivatives are crucial intermediates in metabolic pathways, contributing to energy production and the synthesis of essential biomolecules like nucleotides. amerigoscientific.compressbooks.pub They also function as signaling molecules and are precursors to complex structures such as the antioxidant glutathione. amerigoscientific.compressbooks.pub In medicinal chemistry and pharmacology, these derivatives are instrumental in the development of new drugs. For instance, modifying amino acids can lead to peptide-based therapeutics with improved stability and bioavailability. ontosight.airesearchgate.net They are also used in functional foods and nutraceuticals to confer specific health benefits. amerigoscientific.com The strategic use of amino acid derivatives allows scientists to probe biological processes and design molecules with targeted activities. numberanalytics.compressbooks.pub
Overview of L-Valine Methyl Ester's Role as a Chiral Synthon and Intermediate
L-Valine methyl ester is a prominent example of a chiral synthon, a stereochemically pure building block used in the synthesis of complex, enantiomerically pure molecules. researchgate.netmedcraveonline.com Its inherent chirality, derived from the L-valine backbone, makes it a valuable starting material in asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule. chemimpex.commedcraveonline.com The presence of the methyl ester and the primary amine provides two distinct reactive sites that can be selectively manipulated.
As a chemical intermediate, L-Valine methyl ester is widely employed in the synthesis of pharmaceuticals and other bioactive compounds. chemimpex.com One of its most notable applications is as a key intermediate in the production of the antihypertensive drug Valsartan. google.com It is also extensively used in peptide synthesis. The esterification of the carboxyl group protects it from participating in unwanted side reactions during the formation of peptide bonds at the amino group. chemimpex.comchemimpex.com This protective role is crucial for the controlled, stepwise assembly of peptide chains, enabling the synthesis of peptides with defined sequences and functions. Furthermore, its derivatives are used to create chiral catalysts for reactions like the asymmetric Henry reaction, leading to the formation of chiral nitroaldols with high enantioselectivity. medcraveonline.com
Historical Context and Evolution of Research on L-Valine Methyl Ester Derivatives
Research into amino acid derivatives, including L-Valine methyl ester, is intrinsically linked to the evolution of peptide chemistry. The early 20th century saw the dawn of peptide synthesis, a field revolutionized by the introduction of protecting groups. The benzyloxycarbonyl (Cbz or Z) group, developed by Max Bergmann and Leonidas Zervas in the 1930s, was a foundational strategy that allowed for the controlled synthesis of peptides. This method, which dominated the field for decades, relied on protecting the amino group while the carboxyl group was activated for peptide bond formation. The use of simple alkyl esters, like the methyl ester of valine, became a standard method for protecting the C-terminus of an amino acid during this era.
The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in the 1960s further highlighted the importance of amino acid derivatives. While SPPS often involves anchoring the C-terminal amino acid to a resin, solution-phase synthesis, where derivatives like L-Valine methyl ester are crucial, continued to be an important technique, especially for large-scale production. sigmaaldrich.com
In recent decades, research has expanded beyond peptide synthesis. The focus has shifted towards utilizing L-Valine methyl ester and its derivatives as versatile chiral building blocks in asymmetric catalysis and the synthesis of complex natural products and pharmaceuticals. researchgate.netmedcraveonline.comresearchgate.net For example, it has been used in the synthesis of chiral azomethines and as a component in creating polymers with specific optical activities. researchgate.netresearchgate.net Modern studies also explore its physicochemical properties for applications in materials science, such as in the development of materials with aggregation-induced emission and for optoelectronic devices. researchgate.netrsc.org The evolution of analytical techniques, such as gas chromatography and NMR spectroscopy, has also been critical in characterizing these derivatives and ensuring their purity for various applications. chemicalbook.comscribd.com
Research Data & Findings
Physicochemical Properties of L-Valine Methyl Ester Hydrochloride
The hydrochloride salt is the most common form of L-Valine methyl ester used in research and industry. Its properties are well-documented.
| Property | Value | References |
| Molecular Formula | C₆H₁₄ClNO₂ | avantorsciences.comthermofisher.com |
| Molecular Weight | 167.63 g/mol | sigmaaldrich.comavantorsciences.com |
| Appearance | White to off-white crystalline powder or crystals | avantorsciences.com |
| Melting Point | 171-173 °C | sigmaaldrich.comavantorsciences.com |
| Solubility | Soluble in water and methanol (B129727); slightly soluble in DMSO. | atompharma.co.in |
| Optical Rotation | [α]20/D +14° to +17° (c=2 in H₂O) | avantorsciences.com |
Synthesis of L-Valine Methyl Ester Hydrochloride
A common industrial method for synthesizing L-Valine methyl ester hydrochloride involves the reaction of L-valine with methanol using thionyl chloride (SOCl₂) as a catalyst and source of HCl. google.compatsnap.com
| Step | Reagents & Conditions | Purpose | References |
| 1. Esterification | L-valine, absolute methanol, thionyl chloride (SOCl₂) | Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the Fischer esterification of L-valine. | google.compatsnap.com |
| 2. Reaction | Stirring at -10°C to room temperature, followed by reflux at 60-70°C for 7-9 hours. | The reaction mixture is heated to drive the esterification to completion. | google.compatsnap.com |
| 3. Work-up | Distillation under reduced pressure. | To remove excess methanol and reagents. | google.com |
| 4. Crystallization | Cooling of the residue, followed by recrystallization from methanol-diethyl ether. | To purify the final product, yielding white crystals. | google.compatsnap.com |
Spectroscopic Data for L-Valine Methyl Ester Hydrochloride
Spectroscopic methods are essential for the structural confirmation of the synthesized compound.
| Spectroscopy | Key Features / Signals | References |
| FTIR (cm⁻¹) | A characteristic band for the ester carbonyl group is observed around 1744 cm⁻¹. | medcraveonline.com |
| ¹H NMR | A sharp singlet peak corresponding to the methyl ester protons (–OCH₃) appears around δ = 3.6 ppm. | medcraveonline.com |
| ¹³C NMR | Signals corresponding to all six carbon atoms of the molecule are present and can be assigned. | medcraveonline.com |
| Mass Spectrometry | The molecular ion peak confirms the molecular weight of the compound. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-amino-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)5(7)6(8)9-3/h4-5H,7H2,1-3H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMZBWPSKYISTN-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193685 | |
| Record name | L-Valine, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4070-48-8 | |
| Record name | L-Valine, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004070488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Valine, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of L Valine Methyl Ester
Optimized Esterification Protocols for L-Valine Methyl Ester Synthesis
The synthesis of L-valine methyl ester, typically isolated as its hydrochloride salt, is primarily achieved through the acid-catalyzed esterification of L-valine with methanol (B129727). Various protocols have been optimized to enhance yield, purity, and process efficiency.
Acid-catalyzed esterification is the most common route for producing L-valine methyl ester. Several reagents are employed to facilitate this transformation, each with distinct advantages and procedural nuances.
Thionyl Chloride (SOCl₂): A prominent and highly efficient method involves the use of thionyl chloride in methanol. patsnap.comgoogle.com In this process, thionyl chloride serves a dual purpose, reacting with methanol to generate hydrochloric acid (HCl) in situ, which then acts as the catalyst for the esterification. The reaction mechanism involves the protonation of methanol by the generated HCl, enhancing its electrophilicity. The carboxylate oxygen of L-valine then performs a nucleophilic acyl substitution on the methyl carbon to form the ester. Optimized industrial protocols involve careful temperature control to manage the exothermic reaction. A typical procedure includes cooling anhydrous methanol to between -10°C and -8°C before the slow, controlled addition of thionyl chloride. patsnap.comgoogle.com After the addition, L-valine is introduced, and the mixture is gradually warmed to room temperature and stirred for several hours, followed by a reflux period at 60-70°C for 7-9 hours to ensure the reaction goes to completion. patsnap.comgoogle.com This method is known for producing high yields and purities, often between 98.5% and 99%.
HCl Gas and other Protic Acids: Direct esterification using protic acids like gaseous hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid is a well-established technique for synthesizing amino acid esters. nih.govacs.org The in situ generation of HCl from thionyl chloride is often preferred for its convenience, but bubbling anhydrous HCl gas through a suspension of L-valine in methanol is also an effective, albeit more technically demanding, approach. Studies have shown that the nature of the mineral acid can influence the reaction, with sulfuric acid also being a potent catalyst for this transformation. acs.org
Trimethylchlorosilane (TMSCl): An alternative and increasingly popular method utilizes trimethylchlorosilane (TMSCl) in methanol. nih.gov This approach offers a convenient and mild route to various amino acid methyl ester hydrochlorides at room temperature. researchgate.netresearchgate.net The reaction proceeds by the slow addition of TMSCl to a suspension of the amino acid in methanol. nih.gov TMSCl activates the carboxylic acid group, facilitating esterification under gentle conditions and avoiding the use of highly corrosive reagents like thionyl chloride. This method is noted for its simple workup procedures and good to excellent yields, typically reported in the range of 76–85%.
Research into the synthesis of L-valine methyl ester has led to the exploration of alternative methods aimed at improving efficiency, safety, and environmental impact.
The TMSCl/methanol system stands out as a significant alternative, providing a much milder reaction environment compared to the highly exothermic thionyl chloride method. nih.gov Its room-temperature conditions make it more energy-efficient and easier to control.
Another emerging technique is the application of microwave-assisted synthesis. By using microwave irradiation, reaction times can be significantly shortened compared to conventional heating methods, offering an efficient pathway for rapid synthesis. Other reagents reported for the general transformation of amino acids into their methyl esters include 2,2-dimethoxypropane (B42991) and ion-exchange resins like Amberlyst™-15, although their specific application to L-valine requires tailored optimization. nih.gov
| Method | Key Reagents | Conditions | Advantages | Reported Yield |
|---|---|---|---|---|
| Thionyl Chloride-Mediated | L-Valine, Methanol, SOCl₂ | Initial cooling (-10°C), then reflux (60-70°C) | High yield and purity | 98.5–99% |
| TMSCl-Catalyzed | L-Valine, Methanol, TMSCl | Room temperature | Mild conditions, simple workup, avoids corrosive reagents | 76–85% |
| Microwave-Assisted | L-Valine, Methanol, Acid Catalyst | Microwave irradiation (e.g., 100 W, 80°C) | Reduced reaction time | Not specified |
For industrial-scale production, particularly using the thionyl chloride method, precise control over reaction parameters is critical. The initial exothermic reaction between thionyl chloride and methanol must be managed through efficient cooling systems to prevent runaway reactions and ensure safety. patsnap.comgoogle.com The molar ratio of reactants is another key parameter for optimization, with a common ratio being n(L-valine):n(SOCl₂):n(anhydrous methanol) = 1.0:1.0-1.5:20-21. patsnap.comgoogle.com
Post-reaction processing is crucial for isolating a high-purity product. This involves distillation under reduced pressure to remove excess methanol and residual reagents like SOCl₂. patsnap.com The crude product is then typically purified by crystallization, often from a methanol-diethyl ether mixture, to yield the final L-valine methyl ester hydrochloride. patsnap.com Quality control during scale-up includes monitoring for potential impurities, such as the corresponding ester of structurally similar amino acids like L-isoleucine, which can be challenging to separate. Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are often employed for this purpose.
| Parameter | Optimized Condition |
|---|---|
| Initial Temperature | -10°C to -8°C patsnap.comgoogle.com |
| Reactant Molar Ratio (L-Valine:SOCl₂:Methanol) | 1.0 : 1.0-1.5 : 20-21 patsnap.comgoogle.com |
| Reaction Time | 2.5-3.5 hours at room temp, then 7-9 hours reflux patsnap.comgoogle.com |
| Reflux Temperature | 60-70°C patsnap.comgoogle.com |
| Purification Method | Distillation followed by crystallization from methanol-ether patsnap.com |
Derivatization Strategies and Functional Group Interconversions
L-Valine methyl ester is a versatile precursor for the synthesis of more complex molecules, including peptides and chiral ligands. Its functional groups—the primary amine and the methyl ester—can be selectively modified through various chemical strategies.
The amino group of L-valine methyl ester is a key site for derivatization, particularly in peptide synthesis where it acts as the amine component in coupling reactions.
N-Protection and Acylation: In peptide synthesis, the free amino group of L-valine methyl ester reacts with an N-protected amino acid that has an activated carboxyl group to form a peptide bond. Common N-protecting groups used in this context include tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). evitachem.comorgsyn.orgnih.gov Beyond standard peptide coupling, the amine can undergo other acylation reactions. For instance, in the synthesis of the drug valsartan, L-valine methyl ester is acylated with valeryl chloride. google.com Another example is the copper-mediated oxidative coupling with benzaldehyde (B42025) to produce N-benzoyl-L-valine methyl ester. orgsyn.org
Deprotection: The removal of protecting groups is a fundamental aspect of multi-step synthesis. While the ester group of L-valine methyl ester itself serves as a C-terminus protection, chemistries often involve the deprotection of the N-terminus of a coupled peptide chain. Standard cleavage of methyl esters often requires harsh acidic or basic conditions that are incompatible with sensitive protecting groups like Fmoc. nih.gov This necessitates the development of orthogonal deprotection strategies. For example, a novel method for the deprotection of N-Fmoc-protected amino acid methyl esters uses a reagent system of aluminium trichloride (B1173362) and N,N-dimethylaniline, which selectively cleaves the ester without affecting the Fmoc group. nih.govresearchgate.net In other synthetic routes, such as for valsartan, acidic conditions are used to remove N-trityl protecting groups. google.com
The functional groups of L-valine methyl ester can also be subjected to oxidation and reduction reactions, although these are less common than derivatizations at the amine.
Oxidative Transformations: A notable oxidative transformation is the copper-mediated oxidative amidation, where L-valine methyl ester hydrochloride reacts with an aldehyde (e.g., benzaldehyde) in the presence of a copper(I) catalyst and an oxidant like tert-butyl hydroperoxide to form an N-acyl derivative. orgsyn.org In a broader biological context, the metabolic pathway of valine involves several oxidative steps, such as the conversion of isobutyryl-CoA to methacrylyl-CoA by isobutyryl-CoA dehydrogenase. nih.gov While this does not directly involve L-valine methyl ester, it illustrates the oxidative chemistry associated with the valine scaffold.
Reductive Transformations: The ester group of L-valine methyl ester can be reduced to the corresponding primary alcohol, yielding L-valinol. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). stackexchange.com While sodium borohydride (B1222165) (NaBH₄) does not typically reduce esters, its reactivity can be enhanced by additives like iodine (I₂), creating an effective system for this reduction. stackexchange.com Furthermore, derivatives of L-valine methyl ester are instrumental in other reductive processes. For example, chiral amines prepared from the ester can be used with reducing agents like borane (B79455) dimethylsulfide to catalyze the enantioselective reduction of prochiral ketones into chiral secondary alcohols with high enantiomeric excess.
Nucleophilic Substitution Reactions Involving the Ester Moiety
The methyl ester group of L-valine methyl ester is susceptible to nucleophilic acyl substitution, a class of reactions fundamental to its utility in chemical synthesis. d-nb.info This reactivity allows for the transformation of the ester into a variety of other functional groups, enabling molecular elongation and diversification. The general mechanism involves the addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the methoxide (B1231860) leaving group.
Key nucleophilic substitution reactions include:
Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, the ester undergoes hydrolysis to yield the corresponding carboxylate salt. masterorganicchemistry.com Subsequent acidification protonates the carboxylate to form the free carboxylic acid, L-valine. This reaction is typically irreversible as the final deprotonation of the carboxylic acid drives the equilibrium. masterorganicchemistry.comchemguide.co.uk
Aminolysis: The reaction with amines or ammonia (B1221849) leads to the formation of amides. This is a cornerstone reaction in peptide synthesis, where the free amino group of L-valine methyl ester can be coupled with an N-protected amino acid. The reaction can be catalyzed by organocatalysts like 6-halo-2-pyridones, which activate both the ester and the amine through hydrogen bonding. rsc.org This method is effective for creating dipeptide bonds while maintaining high enantiomeric purity. rsc.org
Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl group, forming a new ester. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com
| Reaction Type | Nucleophile | Product | Typical Conditions | Significance |
|---|---|---|---|---|
| Hydrolysis (Saponification) | Hydroxide ion (e.g., NaOH) | L-Valine (after acidification) | Aqueous base, heat | Removal of the ester protecting group. masterorganicchemistry.com |
| Aminolysis | Amine (R-NH₂) or Ammonia (NH₃) | L-Valine amide | Neat amine, heat; or with catalyst (e.g., DBU, 2-pyridone). rsc.orgresearchgate.net | Amide and peptide bond formation. |
| Transesterification | Alcohol (R-OH) | L-Valine ester (new R group) | Excess R-OH, acid or base catalyst. masterorganicchemistry.com | Modification of the ester group. |
Stereoselective Synthesis and Chiral Induction with L-Valine Methyl Ester Scaffolds
The inherent chirality of L-valine methyl ester makes it an invaluable tool in asymmetric synthesis, where the objective is to create specific stereoisomers of a target molecule. It can be employed as a chiral auxiliary to direct the stereochemistry of new chiral centers or as a chiral precursor, incorporating its own stereocenter into the final product.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. blogspot.com
L-valine has been effectively used as a chiral auxiliary, for instance, in the Schöllkoff system for the enantioselective synthesis of other α-amino acids. uni-konstanz.de In a well-documented application, the bis-lactim ether derived from cyclo(L-Val-Ala) is deprotonated and then alkylated. The bulky isopropyl group of the valine residue effectively shields one face of the resulting enolate, directing the incoming electrophile (an alkyl halide) to the opposite face with high diastereoselectivity (d.e. >95%). uni-konstanz.de Subsequent acidic hydrolysis cleaves the product, yielding the desired (R)-α-methyl-α-amino acid methyl ester and recovering the L-valine methyl ester auxiliary. uni-konstanz.de
| Electrophile (R-X) | Product (R-group) | Yield (%) | Diastereomeric Excess (d.e. %) |
|---|---|---|---|
| CH₃I | -CH₃ | 85 | >95 |
| CH₃CH₂I | -CH₂CH₃ | 87 | >95 |
| CH₂(CH₂)₂CH₃I | -(CH₂)₃CH₃ | 81 | >95 |
| (CH₃)₂CHCH₂Br | -CH₂CH(CH₃)₂ | 78 | >95 |
When L-valine methyl ester is used as a reactant, its existing stereocenter can influence the formation of new stereocenters in the product. A prominent example is the Betti reaction, a multicomponent reaction between a phenol (B47542) (e.g., 2-naphthol), an aldehyde, and an amine to produce aminobenzylnaphthols, which bear two stereogenic centers. researchgate.net
When (S)-valine methyl ester is used as the chiral amine component, it can direct the stereochemistry of the newly formed stereocenter. However, this control can be challenging. Under standard reaction conditions, the intermediate imine formed from the amino acid ester and an aryl aldehyde can undergo tautomerization, leading to racemization of the original stereocenter from the amino acid. researchgate.net This results in a racemic product.
Careful investigation has revealed that modifying the reaction conditions or substrates can prevent this racemization. For example, using 4-fluoro- (B1141089) or 4-chlorobenzaldehyde, or conducting the reaction of 4-nitrobenzaldehyde (B150856) under solvent-free conditions, can lead to the formation of the desired (S,S)-diastereomer as the predominant product with high stereochemical purity. researchgate.netresearchgate.net This demonstrates that with the correct protocol, the stereochemistry of the L-valine methyl ester scaffold can effectively control the derivatization reaction, yielding products with two fully resolved stereogenic centers. researchgate.net
L-valine methyl ester is a quintessential example of a "chiral pool" starting material. The chiral pool refers to the collection of inexpensive, enantiomerically pure natural products (like amino acids, sugars, and terpenes) that can be used as starting materials for the synthesis of complex chiral molecules. researchgate.net
A significant industrial application of L-valine methyl ester as a chiral precursor is in the synthesis of the angiotensin II receptor antagonist, Valsartan. researchgate.net In numerous synthetic routes, L-valine methyl ester hydrochloride is the starting point that establishes the critical (S)-stereocenter in the final drug molecule. beilstein-journals.orgacs.org
A common synthetic strategy involves the N-acylation of L-valine methyl ester with valeryl chloride, followed by N-alkylation with a substituted benzyl (B1604629) bromide. beilstein-journals.org The core stereochemistry of the L-valine unit is preserved throughout the synthesis and is directly incorporated into the final enantiopure drug. The final steps typically involve the formation of a tetrazole ring and hydrolysis of the methyl ester. d-nb.infoacs.org The use of L-valine methyl ester is crucial for producing the pharmacologically active (S)-enantiomer of Valsartan. researchgate.net
L Valine Methyl Ester in Advanced Organic Synthesis and Material Science
Building Block Applications in Peptide Synthesis and Analogue Development
L-Valine methyl ester, a derivative of the essential amino acid L-valine, serves as a crucial building block in the chemical synthesis of peptides. Its utility stems from the temporary protection of the carboxylic acid group as a methyl ester, which allows for selective formation of amide bonds at the N-terminus. This strategy is fundamental in both solution-phase and solid-phase peptide synthesis, enabling the controlled, stepwise assembly of amino acid sequences. The hydrochloride salt of L-valine methyl ester is frequently used to enhance its solubility in organic solvents, facilitating coupling reactions. researchgate.net
Solid-Phase Peptide Synthesis Incorporating L-Valine Methyl Ester
Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide chemistry, readily incorporates L-valine methyl ester to introduce valine residues into a growing peptide chain. In a typical SPPS workflow, an N-terminally protected amino acid is anchored to a solid resin support. The protecting group is then removed, and the next N-protected amino acid in the sequence, activated by a coupling agent, is introduced to form a peptide bond.
L-Valine, with its sterically hindered isopropyl side chain, can present challenges in peptide coupling reactions. The use of its methyl ester derivative in solution-phase synthesis, followed by saponification, is a classic approach. In SPPS, while the free carboxylic acid form of N-protected valine is more common, the principles of managing its sterically demanding nature are paramount. For instance, in the synthesis of a tetrapeptide, L-leucyl-L-alanylglycyl-L-valine, historical methods have utilized L-valine methyl ester in the final coupling steps. acs.org Modern SPPS protocols employ advanced coupling reagents like HBTU or HATU to overcome the steric hindrance associated with valine and ensure efficient peptide bond formation. The purity of the L-valine derivative is critical, as impurities can lead to epimerization and the incorporation of undesired byproducts.
A notable example of its application is in the synthesis of the dipeptide Z-L-Phg-Val-OMe, which combines the epimerization-prone α-phenylglycine with the bulky valine residue. This synthesis serves as a benchmark for testing coupling reagents and their ability to maintain stereochemical integrity while acylating a hindered amino acid. orgsyn.org
Synthesis of Modified Peptides with Enhanced Biological Properties
The incorporation of L-valine, via its methyl ester or other activated forms, is a key strategy for developing modified peptides with improved biological characteristics. The inherent properties of the valine side chain can significantly influence a peptide's stability, activity, and cell selectivity.
Research has shown that peptides synthesized using L-valine methyl ester can exhibit enhanced stability against enzymatic degradation, a critical factor for therapeutic peptides. The bulky, hydrophobic nature of the valine residue can shield adjacent peptide bonds from proteolytic enzymes, thereby increasing the peptide's half-life in biological systems.
Furthermore, the strategic placement of valine residues can modulate the biological activity of peptides. In a study comparing α-helical antimicrobial peptides, those rich in valine residues showed high cell selectivity, exhibiting potent antimicrobial activity while having minimal hemolytic activity and cytotoxicity towards mammalian cells. nih.gov This difference in activity was attributed to the distinct ways Leu-rich and Val-rich peptides interact with and disrupt cell membranes, with Val-containing peptides appearing to form small channels in bacterial membranes. nih.gov
In another example, the synthesis of the histone deacetylase inhibitor FK228, a complex cyclodepsipeptide, involves the coupling of a D-valine residue. The synthesis strategy highlights the importance of carefully planned coupling steps involving valine derivatives to construct intricate and biologically active natural products. mdpi.com
| Peptide Modification Strategy | Observed Enhancement | Reference |
| Incorporation of Valine Residues | Enhanced stability against enzymatic degradation | |
| Valine-rich α-helical Peptides | Increased antimicrobial activity with reduced cytotoxicity | nih.gov |
| D-Valine in FK228 Synthesis | Essential component for the structure and activity of a histone deacetylase inhibitor | mdpi.com |
Influence on Peptide Folding and Structural Conformation
The introduction of L-valine into a peptide sequence has a profound impact on its folding and final three-dimensional structure. Due to the steric constraints of its β-branched isopropyl side chain, valine has a strong propensity to favor β-sheet conformations and can act as a helix disrupter in some contexts. biorxiv.orguniversiteitleiden.nl However, its influence is highly dependent on its position within the peptide chain and the nature of the surrounding amino acid residues.
Studies on hybrid peptides have demonstrated the critical role of L-valine in stabilizing specific folded structures. For example, the addition of an acetyl-L-valine to a hexapeptide was shown to promote the formation of a more stable, triply H-bonded hairpin conformation. frontiersin.org The presence of the valine residue, confirmed by 2D NOESY NMR spectroscopy, was integral to the H-bonded alignment of the peptide strands. frontiersin.org
In another study, the positioning of a single L-valine residue in a pentapeptide composed of otherwise achiral amino acids was found to be the key determinant of the peptide's secondary structure. When placed at the C-terminus, the L-valine residue induced a well-ordered, right-handed helical conformation, highlighting its powerful influence on directing peptide folding. beilstein-journals.org Conversely, molecular dynamics simulations on poly-alanine peptides have shown that the effect of a single valine substitution on helical stability is position-dependent, in some cases stabilizing and in others destabilizing the helix or inducing a transition between 310- and α-helical forms. acs.org
Supramolecular Assembly and Self-Assembling Systems
The chiral and hydrophobic properties of L-valine methyl ester make it an excellent candidate for designing molecules that can spontaneously organize into ordered, functional nanostructures. This process, known as self-assembly, is driven by non-covalent interactions and is a cornerstone of materials science and nanotechnology. acs.orgrsc.org
Design and Synthesis of L-Valine Methyl Ester-Containing Molecules for Self-Assembly
A prime example of rational molecular design for self-assembly involves conjugating L-valine methyl ester to a functional chromophore. Researchers have successfully synthesized a novel molecule by attaching an L-valine methyl ester pendant to tetraphenylethene (TPE), a well-known luminogen with aggregation-induced emission (AIE) properties. rsc.orgrsc.org This new molecule, named Val-TPE, was synthesized in high yield through a copper-catalyzed "click" reaction. rsc.org
The design strategy leverages the unique attributes of both components:
Tetraphenylethene (TPE): This propeller-shaped molecule is non-emissive in solution due to the free rotation of its phenyl rings, which provides a non-radiative decay pathway for the excited state. Upon aggregation, these rotations are restricted, blocking the non-radiative pathway and causing the molecule to become highly fluorescent. This is the principle of Aggregation-Induced Emission (AIE). acs.org
L-Valine Methyl Ester: This chiral pendant provides the necessary chirality to guide the self-assembly process and induce chiroptical properties in the resulting aggregates. Its ability to participate in hydrogen bonding and hydrophobic interactions further directs the formation of ordered structures. researchgate.netspiedigitallibrary.org
The resulting Val-TPE molecule is designed to hybridize AIE, chirality, and self-assembling ability, leading to the formation of functional nanofibers with advanced optical properties. rsc.org
Characterization of Aggregation-Induced Phenomena (e.g., Emission, Circular Dichroism, Luminescence)
The self-assembly of Val-TPE into helical nanofibers gives rise to a suite of fascinating photophysical phenomena that are not observed in the individual, dissolved molecules. These aggregation-induced properties are a direct consequence of the ordered, chiral arrangement of the TPE luminophores in the assembled state.
Aggregation-Induced Emission (AIE): As expected from its TPE core, Val-TPE is non-emissive in a good solvent like tetrahydrofuran (B95107) (THF). However, upon addition of a poor solvent like water or hexane, the molecules aggregate, leading to a strong fluorescent emission. rsc.orgresearchgate.net This AIE effect is a hallmark of the system, confirming that the restriction of intramolecular motion mechanism is active.
Aggregation-Induced Circular Dichroism (AICD): While Val-TPE is silent in the circular dichroism (CD) spectrum when dissolved, it exhibits strong CD signals upon aggregation in a DCE-hexane mixture. rsc.org This phenomenon, termed Aggregation-Induced Circular Dichroism (AICD), indicates a successful transfer of chirality from the L-valine methyl ester pendants to the achiral TPE core within the supramolecular assembly. The TPE moieties are forced into a specific, chiral arrangement, allowing them to interact differently with left- and right-circularly polarized light. rsc.orgrsc.org
Circularly Polarized Luminescence (CPL): The combination of chirality and strong emission in the aggregated state results in Circularly Polarized Luminescence (CPL). The helical nanofibers formed by Val-TPE emit circularly polarized light upon excitation. rsc.orgspiedigitallibrary.org The performance of CPL is quantified by the emission dissymmetry factor (g_em_), and the Val-TPE system demonstrates significant CPL activity, making it a candidate for applications in 3D displays, chiral sensing, and optoelectronics. rsc.org
| Phenomenon | Observation in Val-TPE System | Significance | Reference |
| Aggregation-Induced Emission (AIE) | Strong fluorescence enhancement upon aggregation in poor solvents. | Confirms restriction of intramolecular rotation, leading to high solid-state emission efficiency. | rsc.org |
| Aggregation-Induced Circular Dichroism (AICD) | Emergence of strong CD signals in the aggregated state. | Demonstrates chirality transfer from the valine unit to the TPE chromophore. | rsc.orgrsc.org |
| Circularly Polarized Luminescence (CPL) | Emission of circularly polarized light from the self-assembled nanofibers. | Indicates the formation of emissive, chiral superstructures with potential in advanced optical materials. | spiedigitallibrary.org |
Microscopy studies, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), have visually confirmed that the aggregates of Val-TPE formed upon solvent evaporation are well-defined helical nanofibers, providing a structural basis for the observed chiroptical properties. researchgate.netresearchgate.net
Helical Self-Assembly and Nanostructure Formation
The intrinsic chirality and hydrogen-bonding capabilities of L-valine methyl ester make it a valuable building block for the bottom-up construction of ordered nanoscale materials. Its incorporation into larger molecular frameworks can induce chirality and direct the self-assembly of these molecules into complex, helical superstructures. This is particularly evident in the field of advanced functional materials, where chirality dictates unique optical and electronic properties.
A significant area of research involves the covalent attachment of L-valine methyl ester to chromophoric units, particularly those exhibiting aggregation-induced emission (AIE). rsc.org AIE luminogens are typically non-emissive when dissolved as single molecules but become highly fluorescent upon aggregation. By introducing the L-valine methyl ester moiety, researchers have successfully imparted chiral properties onto these AIE-active molecules, leading to the formation of materials with circularly polarized luminescence (CPL). rsc.org
For instance, a tetraphenylethene (TPE) core functionalized with L-valine methyl ester (Val-TPE) has been synthesized and studied. rsc.orgresearchgate.net In solution, the molecule is non-emissive; however, upon aggregation in specific solvent mixtures (e.g., DCE-hexane), it self-assembles into distinct helical nanofibers. rsc.orgresearchgate.net This self-assembly process is driven by a combination of intermolecular forces. Hydrogen bonds form between the amino acid groups, while π–π stacking interactions occur between the aromatic TPE cores. rsc.org These interactions work in concert to stabilize the helical arrangement, effectively transferring the chirality from the single L-valine methyl ester unit to the entire supramolecular structure. spiedigitallibrary.org
The resulting nanofibers exhibit not only strong AIE but also aggregation-induced circular dichroism (AICD) and CPL, properties that are highly sought after for applications in chiroptical sensors, displays, and information storage. rsc.orgrsc.org The morphology of these self-assembled structures can range from nanoparticles to well-defined microfibers, demonstrating that L-valine methyl ester is a versatile component for controlling the architecture of functional nanomaterials. researchgate.net
| Property | Description | Observation in Val-TPE Aggregates |
|---|---|---|
| Aggregation-Induced Emission (AIE) | Luminescence is activated upon molecular aggregation in a poor solvent. | Strong fluorescence observed in the aggregated state, while being non-emissive in a good solvent like THF. rsc.org |
| Aggregation-Induced Circular Dichroism (AICD) | The aggregated structure exhibits differential absorption of left and right circularly polarized light. | Chirality is transferred from the L-valine methyl ester pendant to the TPE core in the aggregate state, inducing a CD signal. rsc.orgspiedigitallibrary.org |
| Circularly Polarized Luminescence (CPL) | The aggregated structure emits left or right circularly polarized light. | The helical nanofibers exhibit CPL, making them promising for chiroptical device applications. rsc.orgresearchgate.net |
| Nanostructure Morphology | The physical shape and arrangement of the assembled molecules. | Forms helical nanofibers and microfibers upon evaporation from specific solvent mixtures. rsc.orgresearchgate.net |
Conjugation Chemistry with Natural Compounds and Biomolecules
L-valine methyl ester serves as a versatile linker and modifying agent in the conjugation with natural products and other biomolecules. This strategy is often employed to enhance the parent molecule's pharmacological properties, such as increasing its bioavailability, target specificity, or biological activity. nih.govresearchgate.net The ester group protects the carboxylic acid functionality of valine, allowing for controlled coupling reactions, typically through the free amine group.
A prominent example is the conjugation of L-valine methyl ester with piperic acid, a hydrolytic product of piperine (B192125), the main alkaloid from black pepper. nih.govresearchgate.net Piperine itself has various biological activities, but its derivatives are often explored to improve potency. In these syntheses, the carboxyl group of piperic acid is activated and then reacted with the amine group of L-valine methyl ester to form a stable amide bond. nih.gov
Research has shown that such conjugation can significantly enhance biological efficacy. For example, the piperoyl-L-valine methyl ester conjugate was found to be a potent agent against the amastigote form of Leishmania donovani, the parasite responsible for leishmaniasis. nih.gov The resulting conjugate exhibited significantly higher activity compared to either piperine or the amino acid ester alone. nih.gov This enhancement is attributed to the specific structural features of the valine side chain and the increased lipophilicity conferred by the methyl ester, which may facilitate passage across parasitic cell membranes. nih.gov
Beyond natural products, L-valine methyl ester has been coupled to other complex molecules. It has been attached to mechanophoric copper(I) catalysts to investigate the influence of peptide structures on catalytic activity in "click" reactions. semanticscholar.org Furthermore, its use in creating conjugates with modified nucleosides highlights its role in generating complex molecules for biochemical and therapeutic research. ontosight.ai These applications underscore the chemical utility of L-valine methyl ester as a chiral building block for creating sophisticated molecular conjugates with tailored properties. researchgate.net
| Conjugate Compound | Target Organism | IC₅₀ Value (mM) |
|---|---|---|
| Piperine (Parent Compound) | Leishmania donovani (amastigotes) | 0.7 |
| Piperoyl-L-valine methyl ester | Leishmania donovani (amastigotes) | 0.07 nih.gov |
| Tetrahydropiperoyl tryptophan methyl ester | Leishmania donovani (promastigotes) | 0.47 nih.gov |
Applications in Pharmaceutical and Biomedical Research
Role as an Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
L-Valine methyl ester is a cornerstone intermediate in the multi-step synthesis of several commercially significant APIs. The ester group serves as a protecting group for the carboxylic acid of valine, allowing for selective reactions at the amino group.
L-Valine methyl ester is a key chiral starting material in the synthesis of Valsartan, a widely prescribed angiotensin II receptor blocker for treating hypertension and heart failure. d-nb.inforesearchgate.netpatsnap.com In a common synthetic route, L-valine methyl ester undergoes reductive amination with a biphenyl (B1667301) aldehyde derivative. d-nb.info This is followed by N-acylation with valeryl chloride and the formation of the characteristic tetrazole ring from a cyano group. d-nb.inforesearchgate.net The final step involves the hydrolysis (saponification) of the methyl ester to yield the active carboxylic acid form of Valsartan. d-nb.info The use of L-valine methyl ester is crucial for establishing the specific stereochemistry required for the drug's potent therapeutic activity. researchgate.net Numerous synthetic strategies have been developed to optimize this process, often starting with L-valine methyl ester hydrochloride to improve handling and solubility. researchgate.netgoogleapis.com
L-Valine methyl ester is also instrumental in the synthesis of Valaciclovir, the L-valyl ester prodrug of the antiviral agent Aciclovir. atompharma.co.inresearchgate.netguidechem.com Valaciclovir was designed to improve the poor oral bioavailability of Aciclovir. mdpi.com While Valaciclovir itself is the L-valine ester, the synthesis can employ L-valine methyl ester as the acyl donor in enzymatic or chemical coupling reactions with Aciclovir. researchgate.net For instance, research has demonstrated the biocatalytic synthesis of Valaciclovir using enzymes like subtilisin A, with L-valine methyl ester serving as the acylating agent in an organic solvent medium. researchgate.net This enzymatic approach can offer high enantioselectivity, ensuring the formation of the desired L-isomer. researchgate.net The resulting prodrug is effectively transported across the intestinal wall via peptide transporters and is then hydrolyzed in the body by esterases to release the active drug, Aciclovir. mdpi.comnih.gov
The chiral scaffold of L-valine methyl ester makes it a valuable starting point for the development of new chemical entities aimed at various biological targets. Researchers utilize it as a building block to synthesize complex molecules for screening and lead optimization. lookchem.comchemimpex.com For example, it has been used in the creation of novel isoquinolinequinone derivatives tested for cytotoxic activity against cancer cells. mdpi.com In one study, L-valine methyl ester was reacted with an isoquinoline-5,8-quinone to produce new compounds, with the resulting derivatives showing varied levels of cytotoxicity depending on the structure. mdpi.com Furthermore, L-valine methyl ester has been incorporated into the synthesis of seven-membered cyclic sulfamides, which were investigated for their potential as anticancer agents. nih.gov It has also been used to create novel N-substituted valine derivatives that exhibit unique binding properties to peroxisome proliferator-activated receptor gamma (PPARγ), a key target in metabolic diseases. nih.gov
Exploration in Drug Formulation and Enhanced Bioavailability Studies
The esterification of a drug with an amino acid, such as L-valine, is a well-established prodrug strategy to overcome poor water solubility and limited oral absorption. L-valine methyl ester enhances the lipophilicity of a parent compound, which can improve its ability to permeate biological membranes. This strategy is particularly effective for drugs containing carboxylate groups that hinder absorption.
The L-valine ester of the adenosine (B11128) A2A receptor antagonist MSX-2 was synthesized to create a more water-soluble prodrug, MSX-4. mdpi.comresearchgate.net This approach was inspired by the success of Valaciclovir, as MSX-2 and Aciclovir are both N-substituted purine (B94841) derivatives. mdpi.com The resulting prodrug was stable in acidic conditions, like those found in the stomach, but was readily cleaved by esterases to release the parent drug. mdpi.com This modification not only increases water-solubility but can also leverage active transport mechanisms, such as peptide transporters (PEPT1/PEPT2), to further boost absorption and bioavailability. nih.govmdpi.com
| Parent Drug | L-Valine Ester Prodrug | Therapeutic Class | Primary Advantage of Prodrug |
|---|---|---|---|
| Aciclovir | Valaciclovir | Antiviral | 3- to 5-fold increased oral bioavailability. mdpi.com |
| Ganciclovir | Valganciclovir | Antiviral | Improved oral bioavailability. nih.gov |
| Cyclopropavir | Valcyclopropavir | Antiviral | Achieved 95% oral bioavailability in mice. nih.gov |
| MSX-2 | MSX-4 | Adenosine A2A Antagonist | Increased water-solubility and potential for active transport. mdpi.com |
Insights into Neurological Disorder Therapeutics via Neurotransmitter Pathway Modulation
L-valine methyl ester and its derivatives are explored in the context of neurological disorders, often by serving as a structural component for molecules designed to interact with the central nervous system. chemimpex.comchemimpex.com Its ability to mimic natural amino acids allows for the synthesis of compounds that may influence neurotransmitter pathways. chemimpex.com For instance, research has been conducted on peptidomimetics derived from L-prolyl-L-leucylglycinamide (PLG), a neuropeptide that can modulate dopamine (B1211576) D2 receptors. mdpi.com In developing analogs, studies have involved replacing leucine (B10760876) with valine, using L-valine methyl ester in the synthetic process to create new allosteric modulators aimed at fine-tuning dopaminergic neurotransmission. mdpi.com Additionally, complex derivatives of L-valine have been studied for their potential to treat diseases like cancer and neurological disorders, highlighting its role as a foundational element in medicinal chemistry research targeting the nervous system. ontosight.ai
Contributions to Antimicrobial and Anticancer Agent Discovery
L-valine methyl ester is frequently employed as a chiral building block in the synthesis of novel compounds screened for antimicrobial and anticancer properties. Its incorporation into a larger molecule can influence biological activity and target specificity.
Anticancer Research: Several studies have utilized L-valine methyl ester to create potential anticancer agents.
It was used in the Betti reaction to synthesize a series of aminobenzylnaphthols, with L-valine derivatives of these compounds showing significant cytotoxic effects. nih.gov
Conjugates of piperic acid and L-valine methyl ester were synthesized and evaluated for their activity against Leishmania donovani, the parasite responsible for leishmaniasis. The piperoyl-L-valine methyl ester conjugate proved to be highly effective against the amastigote form of the parasite. nih.gov
New isoquinolinequinone–amino acid derivatives were synthesized using L-valine methyl ester. These compounds were evaluated for their cytotoxic activity against various cancer cell lines, demonstrating that the structure of the amino acid fragment plays a key role in the compound's anticancer effects. mdpi.com
Researchers have also developed cyclic sulfamide (B24259) compounds from L-valine methyl ester and investigated their potential as anticancer agents, with some showing inhibitory activity against breast cancer cells. nih.gov
Antimicrobial Research: The scaffold has also been used to develop potential antimicrobial agents.
A study focused on synthesizing new ester analogs of L-valine with the goal of identifying compounds with increased antimicrobial effects. researchgate.net
Thiazolidinone derivatives bearing an L-valine side chain have been synthesized and evaluated for antiviral activity, specifically against HIV. dergipark.org.tr
| Compound Class | Starting Material | Targeted Activity | Key Finding |
|---|---|---|---|
| Aminobenzylnaphthols | L-Valine Methyl Ester | Anticancer | L-valine derivatives demonstrated substantial cytotoxic effects. nih.gov |
| Piperoyl-amino acid conjugates | L-Valine Methyl Ester | Antileishmanial | Piperoyl-L-valine methyl ester was highly effective against Leishmania donovani amastigotes. nih.gov |
| Isoquinolinequinones | L-Valine Methyl Ester | Anticancer | Resulting derivatives showed moderate to high cytotoxic activity against cancer cell lines. mdpi.com |
| 1,3-Thiazolidin-4-ones | L-Valine Methyl Ester | Antiviral (Anti-HIV) | Synthesized derivatives were screened for anti-HIV activity. dergipark.org.tr |
Biochemical and Enzymatic Investigations Involving L Valine Methyl Ester
Studies on Protein Folding Dynamics and Stability
The incorporation of L-valine methyl ester and its derivatives into peptide chains is a key method for investigating the principles of protein folding and the factors that determine structural stability. chemimpex.com The inherent properties of the valine side chain, combined with the modified carboxyl terminus, can influence peptide backbone conformation and intermolecular interactions.
Researchers utilize L-valine methyl ester as a building block in peptide synthesis to introduce specific steric and chemical properties into a polypeptide. chemimpex.com These synthetic peptides then serve as models to study fundamental aspects of protein architecture. For instance, studies on protected dipeptides, such as N-(tert-Butoxycarbonyl)-L-valyl-L-valine methyl ester, have provided direct crystallographic evidence of the formation of twisted parallel β-sheet structures. acs.orgresearchgate.net These β-sheets are fundamental secondary structures in many globular and fibrous proteins. researchgate.net The investigation of such simple model systems helps to elucidate the intrinsic tendencies of amino acid sequences to adopt specific, ordered conformations, which is a critical step in understanding the complex process of protein folding in larger biological molecules. nih.gov The stability of proteins can also be influenced by such modifications, with some studies indicating that peptides synthesized with L-valine methyl ester derivatives can exhibit increased thermal stability or enhanced resistance to enzymatic degradation.
Enzymatic Hydrolysis and Transesterification Reactions
L-Valine methyl ester is a frequent substrate in studies of enzymatic hydrolysis and transesterification, processes with significant industrial and biological relevance. masterorganicchemistry.compearson.com Hydrolysis, the cleavage of the ester bond to yield L-valine and methanol (B129727), is often catalyzed by esterases or proteases. google.com
Investigations into the enzymatic hydrolysis of amino acid esters, including L-valine methyl ester, are crucial for developing biocatalytic processes. For example, specific enzymes can selectively hydrolyze one type of amino acid ester from a mixture, providing a method for separation. google.com In one study, an esterase was used to selectively hydrolyze L-leucine methyl ester while leaving L-isoleucine methyl ester and L-valine methyl ester largely intact, demonstrating the high specificity of these enzymatic reactions. google.com
Transesterification is a reaction where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com L-Valine methyl ester can act as an acyl donor in these reactions, which are often catalyzed by lipases in non-aqueous environments. researchgate.net This process is utilized in the synthesis of various compounds, including the antiviral prodrug valacyclovir. researchgate.net Studies have optimized conditions for these reactions, examining the effects of different enzymes, solvents, and water content to maximize the yield of the desired transesterified product. researchgate.netnih.gov
Role as a Substrate in Enzyme Activity and Inhibition Studies (e.g., Chymotrypsin)
Acylated derivatives of L-valine methyl ester are classic substrates for studying the kinetics and specificity of proteases, most notably α-chymotrypsin. nih.govnih.gov The enzyme catalyzes the hydrolysis of the ester bond, and the rate of this reaction provides insight into the enzyme's active site and catalytic mechanism. acs.org
Numerous studies have determined the kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), for the α-chymotrypsin-catalyzed hydrolysis of various N-acyl-L-valine methyl esters. These studies reveal how the nature of the N-acyl group significantly impacts substrate binding and turnover. For instance, comparing substrates like N-acetyl-, N-chloroacetyl-, and N-benzoyl-L-valine methyl ester demonstrates the influence of steric and electronic factors on enzymatic activity. acs.orgacs.org It has been observed that for a series of acylated L-valine esters, changes in the acyl group lead to substantial differences in both Km and kcat values. acs.org
L-Valine methyl ester derivatives have also been employed in comparative studies of different enzymes. For example, the hydrolysis of N-acetyl-L-valine methyl ester has been compared between α-chymotrypsin and subtilisin BPN', revealing that subtilisin hydrolyzes this substrate more rapidly, which suggests differences in the size and shape of their respective active sites. nih.govnih.govresearchgate.net Furthermore, L-valine methyl ester derivatives can be used in inhibition studies, acting as competitive inhibitors for other enzymatic reactions. caltech.edu
Table 1: Kinetic Parameters for the α-Chymotrypsin-Catalyzed Hydrolysis of N-Acyl-L-Valine Methyl Esters Data sourced from studies conducted at pH 7.9 and 25.0°C. acs.org
| N-Acyl Group | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Acetyl | 116.7 | 0.195 | 1.67 |
| Chloroacetyl | 47.1 | 0.409 | 8.68 |
| Benzoyl | 4.3 | 0.65 | 151.16 |
Metabolic Pathways and Branched-Chain Amino Acid Interactions in Biological Systems
In biological systems, L-valine methyl ester is primarily relevant through its hydrolysis to L-valine. L-valine is an essential branched-chain amino acid (BCAA), meaning the body cannot synthesize it, and it must be obtained from the diet. rxlist.comdrugs.comnih.gov Once released, L-valine participates in the same metabolic pathways as dietary L-valine.
The primary roles of L-valine include:
Protein Synthesis : As a fundamental component of proteins, L-valine is crucial for building and repairing tissues throughout the body, including muscle. nih.govchemimpex.com
Energy Production : The carbon skeleton of L-valine can be catabolized to produce succinyl-CoA, an intermediate in the citric acid cycle, thereby contributing to cellular energy production. nih.gov
Signaling : L-valine, along with other BCAAs, is involved in cellular signaling pathways that regulate protein synthesis and metabolism, such as the mTOR pathway. nih.gov
Advanced Analytical Methodologies for L Valine Methyl Ester and Its Derivatives
Chromatographic Techniques for Purity Assessment and Impurity Profiling
Chromatography is a powerful tool for separating L-Valine Methyl Ester from related substances and potential impurities. Gas and liquid chromatography are widely employed, often requiring specific strategies to achieve optimal resolution and sensitivity.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for assessing the purity of volatile compounds like L-Valine Methyl Ester. iiste.orgiiste.org The method's suitability stems from its high sensitivity to organic compounds and its reliability for quantitative analysis. A validated GC-FID method has been developed for the purity determination of L-Valine Methyl Ester Hydrochloride, an intermediate in the production of the antihypertensive drug Valsartan. iiste.org
In a typical application, a capillary column such as a DB-624 is used, which is suitable for separating polar compounds. iiste.org Nitrogen is commonly employed as the carrier gas. The FID detector provides a response proportional to the mass of carbon atoms entering the flame, making it an excellent choice for quantification. The method is validated for key parameters including precision, recovery, linearity, and robustness to ensure it is suitable for use in a regulated pharmaceutical environment. iiste.orgiiste.org
Table 1: Example GC-FID Parameters for L-Valine Methyl Ester HCl Analysis iiste.org
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph with FID |
| Column | DB-624 (30 m length, 0.53 mm diameter, 1.0 µm thickness) |
| Carrier Gas | Nitrogen |
| Oven Program | Initial temperature 150°C, hold for 15 min |
| Detector | Flame Ionization Detector (FID) |
High-Performance Liquid Chromatography (HPLC) with Derivatization Strategies
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of L-Valine Methyl Ester. However, since amino acid esters lack a strong native chromophore, direct UV detection offers poor sensitivity. To overcome this limitation, pre-column derivatization is employed to attach a chromophoric or fluorophoric tag to the molecule, significantly enhancing detection capabilities. rsc.org
Common derivatization agents include:
o-Phthalaldehyde (OPA): OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole adducts, which can be easily detected. rsc.org This strategy is popular for its speed and the stability of the resulting derivatives.
9-Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl): This reagent reacts with the primary amine of L-Valine Methyl Ester to form a stable, UV-active derivative. researchgate.net This method has been successfully applied to quantify isomeric impurities in L-Valine Methyl Ester. researchgate.net
Di-tert-butyl Dicarbonate: This reagent is used to protect the amino group and allows for the determination of amino acids by reversed-phase HPLC with UV detection. moca.net.ua
The choice of derivatization agent influences the chromatographic conditions, including the column type (typically a reversed-phase C18 column), mobile phase composition, and detector wavelength. rsc.orgresearchgate.net
Resolution and Separation of Isomeric Impurities (e.g., L-Isoleucine Methyl Ester)
A significant analytical challenge is the separation of L-Valine Methyl Ester from its isomers, which have the same molecular weight and similar physicochemical properties. These include the diastereomer L-Isoleucine Methyl Ester and the enantiomer D-Valine Methyl Ester.
Separation from L-Isoleucine Methyl Ester: As a diastereomer, L-Isoleucine Methyl Ester can be separated from L-Valine Methyl Ester using standard chromatographic techniques. An established HPLC method utilizes pre-column derivatization with Fmoc-Cl followed by separation on a C18 column. researchgate.net This method is sensitive and specific for quantifying L-Isoleucine Methyl Ester Hydrochloride in L-Valine Methyl Ester Hydrochloride. researchgate.net A validated GC method has also demonstrated the capability to separate these two compounds. iiste.org
Separation from D-Valine Methyl Ester: Separating enantiomers requires a chiral environment. This is achieved using either a chiral stationary phase (CSP) or a chiral derivatizing agent.
Chiral GC: Enantioselective gas chromatography on a chiral stationary phase, such as one based on L-valine tert-butylamide bonded to a polysiloxane (e.g., Chirasil-Val), is a powerful technique for separating amino acid enantiomers after appropriate derivatization to increase volatility. researchgate.net
Chiral HPLC: An alternative approach involves derivatizing the enantiomeric mixture with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. More commonly, the underivatized or achirally derivatized (e.g., with OPA) amino acid ester is separated on a chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-3R). rsc.org
Spectroscopic Characterization for Structural Confirmation and Molecular Insights
Spectroscopic techniques are indispensable for the unambiguous structural elucidation of L-Valine Methyl Ester and for confirming the identity of its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise chemical structure of a molecule in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework. For L-Valine Methyl Ester Hydrochloride, the ¹H NMR spectrum provides characteristic signals for each unique proton in the structure. chemicalbook.com
The expected signals in a ¹H NMR spectrum include:
A singlet for the methyl ester protons (-OCH₃).
A doublet for the alpha-proton (-CH(NH₂)-), coupled to the beta-proton.
A multiplet for the beta-proton (-CH(CH₃)₂), coupled to the alpha-proton and the gamma-protons.
Two distinct doublets for the diastereotopic gamma-protons of the isopropyl group (-CH(CH₃)₂), each coupled to the beta-proton.
A broad signal for the amine protons (-NH₂), which can exchange with deuterium in solvents like D₂O.
Table 2: Predicted ¹H NMR Spectral Data for L-Valine Methyl Ester
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling |
|---|---|---|---|
| -CH(CH₃)₂ | ~0.9 - 1.1 | Doublet | Coupled to β-H |
| -CH(CH₃)₂ | ~2.1 - 2.3 | Multiplet | Coupled to α-H and γ-H's |
| -CH(NH₂) | ~3.9 - 4.1 | Doublet | Coupled to β-H |
| -OCH₃ | ~3.7 | Singlet | N/A |
| -NH₂ | Variable | Broad Singlet | N/A |
¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment, including the carbonyl carbon of the ester group, which appears at a characteristic downfield shift.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to confirm the presence of key functional groups within the L-Valine Methyl Ester molecule. Each functional group absorbs infrared radiation or scatters Raman light at a characteristic frequency, providing a molecular fingerprint.
Key vibrational modes for L-Valine Methyl Ester include:
N-H Stretching: The primary amine group typically shows symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.
C-H Stretching: Aliphatic C-H stretching from the isopropyl and methyl groups is observed between 2850-3000 cm⁻¹. libretexts.org
C=O Stretching: The ester carbonyl group gives rise to a strong, sharp absorption band, typically in the range of 1735-1750 cm⁻¹. This is one of the most characteristic peaks in the IR spectrum.
N-H Bending: The amine scissoring vibration appears in the 1590-1650 cm⁻¹ region.
C-O Stretching: The ester C-O bonds produce strong, characteristic bands in the 1000-1300 cm⁻¹ region.
The combination of these techniques provides a comprehensive analytical profile of L-Valine Methyl Ester, ensuring its identity, purity, and quality for its intended applications.
Table 3: Characteristic IR Absorption Frequencies for L-Valine Methyl Ester
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine (R-NH₂) | N-H Stretch | 3300 - 3500 | Medium |
| Alkyl (C-H) | C-H Stretch | 2850 - 3000 | Medium-Strong |
| Ester (R-COOR') | C=O Stretch | 1735 - 1750 | Strong |
| Amine (R-NH₂) | N-H Bend | 1590 - 1650 | Medium |
| Ester (C-O) | C-O Stretch | 1000 - 1300 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a pivotal analytical technique for the characterization of L-Valine Methyl Ester and its derivatives, providing precise determination of molecular weight and detailed insights into the compound's structure through fragmentation analysis. The molecular weight of L-Valine Methyl Ester is 131.17 g/mol . nih.gov When subjected to ionization in a mass spectrometer, the molecule can be observed, often as a protonated molecule [M+H]⁺ in soft ionization techniques, which confirms its molecular mass.
Electron ionization (EI) and atmospheric pressure chemical ionization (APCI) are commonly employed to induce fragmentation, yielding a characteristic pattern of fragment ions that serves as a structural fingerprint. nih.gov For amino acids like valine, principal fragment ions typically arise from the loss of water (H₂O) and carbon monoxide (CO) from the protonated molecule, resulting in an [M + H - H₂O - CO]⁺ ion. nih.gov The fragmentation of amino acid methyl esters involves specific pathways, often related to the ester and amino functional groups. nih.govresearchgate.net Cleavage of bonds adjacent to the carbonyl group is a common fragmentation route for esters. libretexts.org
In the mass spectrum of L-Valine Methyl Ester Hydrochloride, specific mass-to-charge ratios (m/z) are observed that correspond to distinct fragments of the molecule. The ion at m/z 72 is often the base peak, representing a stable fragment. chemicalbook.com Other significant fragments are also consistently observed, providing a comprehensive fragmentation pattern for identification and structural elucidation. chemicalbook.com
Table 1: Mass Spectrometry Data for L-Valine Methyl Ester Hydrochloride chemicalbook.com
| m/z | Relative Intensity (%) |
|---|---|
| 55 | 26.5 |
| 72 | 100.0 |
| 88 | 31.3 |
This interactive table summarizes key fragment ions and their relative intensities observed in the mass spectrum of L-Valine Methyl Ester Hydrochloride.
Derivatization of the amino group, for instance with perfluoroacyl groups, can alter the fragmentation pathways, providing additional structural information. nih.govresearchgate.net These derivatives often produce characteristic nitrilium cations that are specific to the N-alkyl-N-perfluoroacyl structure. nih.govresearchgate.net
X-ray Diffraction Analysis of Crystalline Forms for Solid-State Characterization
X-ray diffraction (XRD) is an essential technique for the solid-state characterization of crystalline materials like L-Valine Methyl Ester and its salts. It provides definitive information about the crystal structure, including lattice parameters, space group, and molecular arrangement within the crystal.
Single-crystal X-ray diffraction studies have confirmed that L-Valine Methyl Ester Hydrochloride crystallizes in an orthorhombic system. researchgate.net This specific arrangement is characterized by three unequal axes at right angles. The determined space group for this compound is P2₁2₁2₁, which is a common non-centrosymmetric space group for chiral molecules. researchgate.net This detailed structural information is crucial for understanding its physical properties and for quality control in pharmaceutical applications.
The analysis of related crystalline forms, such as L-valine hydrochloride monohydrate and L-valine L-valinium hydrochloride, further illustrates the utility of XRD. researchgate.netresearchgate.net These studies reveal that even small modifications to the molecule or the inclusion of solvent molecules can lead to different crystal systems and space groups, highlighting the sensitivity of the crystalline packing to molecular structure. researchgate.netresearchgate.net For instance, L-valine L-valinium hydrochloride has been found to crystallize in a monoclinic system. researchgate.net
Table 2: Crystallographic Data for L-Valine Methyl Ester Hydrochloride researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
This interactive table presents the determined crystal system and space group for L-Valine Methyl Ester Hydrochloride.
Powder X-ray diffraction (PXRD) is also utilized to analyze polycrystalline samples, confirming the crystalline nature of the material through sharp, well-defined peaks and identifying the specific crystalline phase. researchgate.net
Development and Validation of Analytical Methods According to Regulatory Guidelines
The development and validation of analytical methods for L-Valine Methyl Ester are critical for ensuring the quality, purity, and consistency of the compound, particularly when it is used as an intermediate in pharmaceutical manufacturing. iiste.orgiiste.orglongdom.org These processes are governed by strict regulatory guidelines, such as those from the International Conference on Harmonisation (ICH). iiste.orgresearchgate.net
Analytical method development involves selecting an appropriate technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), and optimizing the experimental conditions to achieve the desired performance characteristics. iiste.orgiiste.orglongdom.orgresearchgate.net For L-Valine Methyl Ester Hydrochloride, a widely used intermediate for antihypertensive drugs, a gas chromatography method with a flame ionization detector (FID) has been successfully developed. iiste.orgiiste.org
Once a method is developed, it must undergo a thorough validation process to demonstrate its suitability for the intended purpose. researchgate.net Method validation encompasses the evaluation of several key parameters: iiste.orgiiste.orglongdom.org
Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components, such as impurities or related substances. longdom.org
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. iiste.orgresearchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies. iiste.orglongdom.org
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (instrumental precision) and intermediate precision. iiste.orglongdom.org
Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. iiste.orgiiste.org
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively. researchgate.net
For the GC method developed for L-Valine Methyl Ester Hydrochloride, validation studies have confirmed that the method is precise, accurate, and robust, with high recovery and low relative standard deviation, making it suitable for use in the pharmaceutical industry. iiste.orgiiste.org Similarly, HPLC methods have been developed and validated for determining related substances, such as L-Isoleucine Methyl Ester Hydrochloride, in L-Valine Methyl Ester Hydrochloride. researchgate.net
Table 3: Summary of Validation Parameters for a GC Method for L-Valine Methyl Ester Hydrochloride iiste.orgiiste.org
| Validation Parameter | Finding |
|---|---|
| Precision | Low relative standard deviation confirms suitability. |
| Accuracy (Recovery) | High recovery confirms the suitability of the method. |
| Linearity | Method demonstrates a linear relationship over a defined range. |
| Robustness | Method is unaffected by small variations in chromatographic conditions. |
| Specificity | The method is specific for the analyte. |
This interactive table summarizes the outcomes of the validation for a gas chromatography method developed for L-Valine Methyl Ester Hydrochloride.
Computational Chemistry and Theoretical Modeling of L Valine Methyl Ester Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like L-valine methyl ester. While specific DFT studies exclusively on L-valine methyl ester are not extensively documented in publicly available literature, the principles can be understood from studies on related amino acids and their derivatives.
DFT calculations can determine a variety of electronic properties that govern the reactivity of a molecule. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of a molecule; a larger gap generally implies higher stability and lower reactivity.
Global reactivity descriptors, which can be derived from the HOMO and LUMO energies, provide further quantitative measures of a molecule's chemical behavior. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Electronegativity describes the tendency of a molecule to attract electrons. Chemical hardness represents the resistance to change in its electron distribution. The electrophilicity index quantifies the ability of a molecule to accept electrons.
For instance, in studies of other amino acid derivatives, DFT calculations at levels like B3LYP with basis sets such as 6-311++G(d,p) have been successfully employed to calculate these parameters. The insights gained from such calculations can be extrapolated to predict the behavior of L-valine methyl ester in various chemical reactions.
Table 1: Key Electronic Properties and Reactivity Descriptors from Quantum Chemical Calculations
| Property/Descriptor | Description | Predicted Significance for L-Valine Methyl Ester |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | The nitrogen atom's lone pair and the carbonyl oxygen would likely contribute significantly to the HOMO, indicating these as potential sites for electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | The carbonyl carbon of the ester group is expected to be a major contributor to the LUMO, making it a primary site for nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | A moderate energy gap would suggest a balance between stability and reactivity, suitable for its role as a synthetic intermediate. |
| Electronegativity (χ) | The tendency to attract electrons. | Would provide a measure of its overall polarity and interaction with other polar molecules. |
| Chemical Hardness (η) | Resistance to deformation of electron cloud. | A higher hardness value would imply greater stability. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Useful for predicting its behavior in reactions involving electron transfer. |
This table is illustrative and based on general principles of quantum chemistry as applied to amino acid esters. The exact values would require specific DFT calculations for L-valine methyl ester.
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as a derivative of L-valine methyl ester, might interact with a biological target, typically a protein or a nucleic acid.
L-valine esters are often employed as prodrugs to enhance the oral bioavailability of parent drug molecules. nih.gov This is, in part, due to their recognition by peptide transporters in the body. nih.gov Molecular docking simulations can be used to model the interaction of L-valine methyl ester derivatives with the binding sites of these transporters, providing insights into the structural requirements for efficient transport.
The docking process involves placing the ligand in various conformations and orientations within the binding site of the receptor and scoring these poses based on a scoring function that estimates the binding affinity. The scoring function typically considers factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding.
For example, a hypothetical docking study of an L-valine methyl ester-containing prodrug with a peptide transporter would involve:
Preparation of the Receptor and Ligand: Obtaining the 3D structures of the transporter protein (from a database like the Protein Data Bank or through homology modeling) and the L-valine methyl ester derivative.
Defining the Binding Site: Identifying the active site of the transporter where the natural peptide substrates bind.
Docking Simulation: Using software to explore the conformational space of the ligand within the binding site.
Analysis of Results: Evaluating the predicted binding poses and their scores to identify the most likely interaction mode. Key interactions, such as hydrogen bonds between the amino and ester groups of the ligand and residues in the binding pocket, can be identified.
Studies on the importance of valine residues in ligand binding to specific receptors have highlighted the role of its hydrophobic side chain in forming favorable interactions within the binding pocket. nih.gov These findings underscore the utility of molecular docking in rationalizing the structure-activity relationships of L-valine methyl ester derivatives.
Table 2: Potential Intermolecular Interactions of L-Valine Methyl Ester Derivatives in a Receptor Binding Site
| Interaction Type | Potential Functional Groups Involved (L-Valine Methyl Ester Derivative) | Potential Receptor Residues Involved |
| Hydrogen Bonding | Amino group (-NH2), Ester carbonyl group (C=O) | Aspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine, Histidine |
| Hydrophobic Interactions | Isopropyl side chain | Alanine, Valine, Leucine (B10760876), Isoleucine, Phenylalanine, Tryptophan, Methionine |
| Electrostatic Interactions | Protonated amino group (-NH3+) | Aspartate, Glutamate |
| Van der Waals Forces | Entire molecule | All proximal residues |
This table illustrates the types of non-covalent interactions that are typically modeled in molecular docking studies.
Conformational Analysis and Molecular Dynamics Simulations of L-Valine Methyl Ester Derivatives
Conformational analysis and molecular dynamics (MD) simulations are computational methods used to study the flexibility and dynamic behavior of molecules. For L-valine methyl ester and its derivatives, these techniques can provide a detailed picture of their conformational landscape and how they behave in different environments, such as in solution or when bound to a receptor.
Conformational Analysis:
The biological activity and reactivity of a molecule are often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations (conformers) of a molecule. For L-valine methyl ester, the key sources of flexibility are the rotations around the single bonds in its backbone and side chain.
Computational methods can systematically or stochastically explore the potential energy surface of the molecule to find its energy minima. Studies on L-valine have shown that the orientation of the isopropyl side chain is a critical determinant of its conformational preferences. researchgate.net Similar principles would apply to its methyl ester, with the ester group introducing additional rotational freedom.
Molecular Dynamics Simulations:
MD simulations provide a time-resolved view of the molecular motions by solving Newton's equations of motion for a system of atoms. An MD simulation of L-valine methyl ester in a solvent, such as water, can reveal:
Solvation Structure: How water molecules are organized around the solute and the nature of the hydrogen bonding network.
Dynamic Behavior: The fluctuations and conformational changes of the molecule over time.
Thermodynamic Properties: Quantities such as free energies of solvation and binding can be estimated from extended simulations.
When applied to a ligand-receptor complex, MD simulations can be used to assess the stability of the docked pose and to observe the dynamic interplay between the ligand and the protein. For instance, an MD simulation starting from a docked structure of an L-valine methyl ester derivative in a transporter protein could show how the ligand and protein adapt to each other, the stability of key hydrogen bonds, and the role of water molecules in mediating the interaction.
Table 3: Applications of Conformational Analysis and MD Simulations for L-Valine Methyl Ester Systems
| Computational Method | Information Obtained | Relevance to L-Valine Methyl Ester |
| Conformational Analysis | Identification of low-energy conformers, rotational energy barriers. | Understanding the predominant shapes the molecule adopts in different environments, which influences its reactivity and binding properties. |
| Molecular Dynamics (MD) Simulations in Solution | Solvation structure, dynamic conformational changes, diffusion properties. | Predicting its behavior in aqueous or organic solvents, which is crucial for understanding its properties as a reagent or a prodrug. |
| Molecular Dynamics (MD) Simulations of Ligand-Receptor Complexes | Stability of binding pose, dynamic interactions, role of water molecules. | Assessing the strength and nature of the interaction with a biological target, providing a more realistic model than static docking. |
Future Research Directions and Translational Perspectives
Integration of L-Valine Methyl Ester into Green Chemistry Synthesis Routes
The imperative for sustainable chemical manufacturing has catalyzed research into greener synthesis methodologies, where L-valine methyl ester is emerging as a valuable chiral building block. Its integration into green chemistry routes is primarily driven by its natural origin, high enantiomeric purity, and versatility in asymmetric synthesis. Current research focuses on minimizing hazardous reagents and waste generation, aligning with the core principles of green chemistry.
One significant advancement is the utilization of L-valine methyl ester in biocatalytic processes. For instance, it serves as an acyl donor in the enzymatic synthesis of valacyclovir, an antiviral medication. This biocatalytic approach often employs commercial enzymes in non-traditional solvents, leading to high reaction rates and enantiopurity under mild conditions, thereby reducing the environmental footprint compared to traditional chemical synthesis.
Copper-mediated oxidative coupling reactions represent another promising green chemistry approach. These reactions can utilize L-valine methyl ester hydrochloride for the amidation of aldehydes, offering a more sustainable alternative to traditional methods that often involve hazardous reagents. Furthermore, mechanochemical synthesis, which reduces or eliminates the need for solvents, has been explored with L-valine methyl ester, showcasing a commitment to developing environmentally benign synthetic pathways.
Future research is anticipated to expand the scope of biocatalytic and chemocatalytic reactions where L-valine methyl ester can be employed. This includes the development of novel enzyme systems for its incorporation into complex molecules and the exploration of more benign reaction media, such as water or supercritical fluids. The focus will likely be on improving reaction efficiency, minimizing waste, and utilizing renewable resources in the synthesis of pharmaceuticals and other fine chemicals.
Table 1: Examples of Green Chemistry Approaches Utilizing L-Valine Methyl Ester
| Reaction Type | Catalyst/Enzyme | Substrates | Product | Key Green Chemistry Principle(s) |
| Biocatalytic Synthesis | Commercial Enzymes | L-Valine methyl ester, Acyclovir | Valacyclovir | Use of biocatalysts, Milder reaction conditions |
| Copper-Mediated Oxidative Coupling | Copper(I) iodide | L-Valine methyl ester hydrochloride, Benzaldehyde (B42025) | (S)-Methyl-2-benzamido-3-methylbutanoate | Use of a less toxic metal catalyst |
| Mechanochemical Synthesis | - | L-Valine methyl ester hydrochloride, other reactants | Various peptide derivatives | Reduction or elimination of solvents |
Emerging Applications in Advanced Functional Materials and Nanotechnology
L-valine methyl ester is increasingly being explored as a versatile building block for the creation of advanced functional materials and for applications in nanotechnology, owing to its inherent chirality and biocompatibility. Its incorporation into polymers can impart specific properties, leading to the development of novel materials with tailored functionalities.
In the realm of biodegradable polymers, L-valine derivatives are being investigated for the synthesis of optically active poly(ester-imide)s. nih.gov These polymers, which incorporate amino acids into their main and side chains, are designed to be biodegradable, addressing the growing concern of plastic pollution. nih.gov Research in this area focuses on the synthesis, characterization, and assessment of the biodegradability of these novel materials in various environments. nih.gov The results from these studies suggest that polymers derived from L-valine are biologically active and potentially biodegradable. nih.gov
In nanotechnology, L-valine methyl ester is being utilized in the development of sophisticated drug delivery systems. For instance, it has been used to modify nanomicelles for targeted ocular drug delivery. medcraveonline.com By modifying a DSPE-PEG2000 component with L-valine, researchers have constructed nanomicelles that can enhance drug uptake in the cornea, potentially overcoming ocular surface barriers. medcraveonline.com This targeted approach aims to improve the bioavailability and therapeutic efficacy of ophthalmic drugs. medcraveonline.com
Furthermore, the unique crystalline properties of L-valine methyl ester hydrochloride are being explored for applications in optoelectronics. researchgate.net Single crystals of this compound have been synthesized and characterized, revealing properties that may be suitable for optoelectronic devices. researchgate.net These studies investigate the structural, optical, and thermal properties of the crystals to determine their potential for use in advanced functional materials. researchgate.net
Future research in this area is expected to focus on the synthesis of new L-valine-based polymers with enhanced properties, the development of novel nanoparticle systems for targeted therapies, and the exploration of the full potential of its crystalline derivatives in electronic and photonic applications.
Table 2: Applications of L-Valine Methyl Ester in Functional Materials and Nanotechnology
| Application Area | Material/System | Key Feature/Function | Potential Benefit |
| Biodegradable Polymers | Poly(ester-imide)s | Incorporation of chiral amino acid units | Environmentally friendly and biodegradable materials |
| Ocular Drug Delivery | L-Valine-modified nanomicelles | Targeted delivery to the cornea via peptide transporters | Improved drug bioavailability and therapeutic effect |
| Optoelectronics | Single crystals of L-valine methyl ester hydrochloride | Non-linear optical properties | Development of novel optoelectronic devices |
Unexplored Biochemical Pathways and Therapeutic Targets
While L-valine is an essential amino acid with well-established metabolic pathways, the specific biochemical fate and potential therapeutic targets of its methyl ester derivative are less understood and represent a promising area of future investigation. As a cell-permeable precursor to L-valine, L-valine methyl ester can be hydrolyzed by intracellular esterases to release L-valine, thereby influencing various cellular processes.
One area of interest is the potential for L-valine methyl ester to modulate cellular signaling pathways. Increased intracellular concentrations of L-valine, resulting from the hydrolysis of its methyl ester, could impact pathways sensitive to amino acid levels, such as the mTOR pathway, which is a central regulator of cell growth and metabolism. Further research is needed to elucidate the specific effects of transiently elevated L-valine levels on these signaling cascades and their downstream consequences.
The interaction of L-valine methyl ester with amino acid transporters is another area ripe for exploration. It is known that L-valine methyl ester can be recognized and transported by peptide transporters like PEPT1 and PEPT2. mdpi.com A deeper understanding of these interactions could be leveraged for the targeted delivery of drugs to specific tissues or for modulating the activity of these transporters in disease states. The competitive inhibition of these transporters by L-valine methyl ester suggests a potential therapeutic strategy for influencing the absorption of other substrates. mdpi.com
Furthermore, the metabolic consequences of introducing the methyl group via L-valine methyl ester are not fully characterized. While the primary metabolic fate is likely hydrolysis to L-valine and methanol (B129727), the potential for alternative metabolic pathways or the impact of localized methanol release on cellular function warrants investigation.
Future research should focus on tracing the metabolic fate of the entire L-valine methyl ester molecule within different cell types and tissues. This could uncover novel biochemical pathways and identify new enzymes that interact with this compound. Such studies may reveal previously unknown therapeutic targets for a range of conditions, including metabolic disorders and neurological diseases where amino acid balance is crucial. medcraveonline.com
Table 3: Potential Areas of Investigation for L-Valine Methyl Ester in Biochemistry
| Research Area | Key Question | Potential Implication |
| Cellular Signaling | How does increased intracellular L-valine from its methyl ester affect key signaling pathways like mTOR? | Identification of new therapeutic targets for diseases involving dysregulated cell growth. |
| Amino Acid Transport | What are the detailed kinetics and downstream effects of L-valine methyl ester interaction with PEPT1/PEPT2? | Development of targeted drug delivery systems and modulation of nutrient absorption. |
| Metabolic Fate | Are there alternative metabolic pathways for L-valine methyl ester beyond simple hydrolysis? | Uncovering novel biochemical reactions and understanding potential cellular toxicity. |
| Neurological Function | Can L-valine methyl ester be used to modulate neurotransmitter pathways in the brain? | Potential therapeutic applications for neurological disorders. medcraveonline.com |
Development of Novel Catalytic Systems Utilizing L-Valine Methyl Ester Derived Chiral Ligands
The inherent chirality of L-valine methyl ester makes it an excellent and readily available starting material for the synthesis of chiral ligands for asymmetric catalysis. These ligands, when complexed with metal centers, can create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of a product. The development of novel catalytic systems based on L-valine methyl ester-derived ligands is an active area of research with significant potential for the efficient synthesis of enantiomerically pure compounds.
A variety of chiral ligands have been synthesized from L-valine methyl ester and successfully applied in a range of asymmetric transformations. For example, chiral imines derived from the condensation of L-valine methyl ester with salicylaldehydes have been used to prepare cobalt complexes that effectively catalyze the asymmetric Henry reaction, producing chiral nitro-aldols with high yields and enantiomeric excess. medcraveonline.com
Derivatives of L-valine methyl ester have also been employed in the development of organocatalysts. Chiral formamides and N-sulfinamides derived from L-valine have shown promise as Lewis basic organocatalysts for the asymmetric hydrosilylation of ketimines, affording chiral amines with high enantioselectivity. researchgate.netrsc.org
Furthermore, imines derived from L-valine esters have been utilized as chiral auxiliaries in the diastereoselective addition of allylmetal reagents to generate homoallylic amines, which are valuable synthetic intermediates. semanticscholar.orgacs.org The ester group of the L-valine derivative can play a crucial role in coordinating with the metal, thereby influencing the stereoselectivity of the reaction.
Future research in this field is directed towards the design and synthesis of novel and more efficient chiral ligands derived from L-valine methyl ester. This includes the development of ligands that are effective for a broader range of substrates and reaction types, as well as the creation of catalysts that operate under milder, more environmentally friendly conditions. The exploration of different metal complexes and the fine-tuning of ligand architecture will be key to advancing the utility of L-valine methyl ester in asymmetric catalysis.
Table 4: Catalytic Applications of L-Valine Methyl Ester Derived Chiral Ligands
| Reaction Type | Ligand/Catalyst Type | Metal | Product Type | Reported Yield/Enantiomeric Excess (ee) |
| Asymmetric Henry Reaction | Chiral imine-cobalt complex | Cobalt | Chiral nitro-aldols | Excellent yield and ee medcraveonline.com |
| Asymmetric Hydrosilylation of Ketimines | Chiral N-sulfinamide (organocatalyst) | - | Chiral amines | Up to 99% yield and 98% ee rsc.org |
| Addition of Allylmetal Reagents to Imines | Chiral imine (auxiliary) | Zinc, Indium | Homoallylic amines | Excellent diastereoselectivity semanticscholar.orgacs.org |
| Copper-Catalyzed "Click" Reactions | Peptide-based Cu(I) Bis(N-heterocyclic carbene) complexes | Copper | Triazoles | Investigated for catalytic activity mdpi.com |
Q & A
Q. What are the standard protocols for synthesizing L-Valine Methyl Ester in a laboratory setting?
- Methodological Answer : L-Valine Methyl Ester is typically synthesized via esterification of L-valine with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Critical steps include:
- Reagent Ratios : Use a molar excess of methanol (5:1) to drive the reaction to completion.
- Purification : Post-reaction, neutralize the acid, followed by rotary evaporation to remove excess methanol. Further purify via recrystallization or distillation.
- Characterization : Confirm identity using H/C NMR (e.g., methyl ester proton at δ 3.6–3.7 ppm) and compare with reference spectra from databases like PubChem .
- Documentation : Follow journal guidelines for replicability, including explicit reagent sources and instrument parameters (e.g., NMR frequency) .
Q. How can researchers verify the purity and structural identity of L-Valine Methyl Ester post-synthesis?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>98% by area).
- Spectroscopy : FT-IR to confirm ester carbonyl stretch (~1740 cm⁻¹) and absence of unreacted carboxylic acid peaks (~1700 cm⁻¹).
- Mass Spectrometry : ESI-MS to validate molecular weight (m/z 132.1 for [M+H]⁺). Cross-reference with published data in Reaxys or ChemSpider .
- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (C₆H₁₃NO₂: C 54.93%, H 9.92%, N 10.68%) .
Advanced Research Questions
Q. How should researchers design experiments to investigate the stability of L-Valine Methyl Ester under varying pH conditions?
- Methodological Answer :
- Experimental Design :
- Variables : Prepare buffered solutions (pH 2–12) using citrate (pH 2–6), phosphate (pH 7–8), and carbonate (pH 9–12).
- Incubation : Aliquot L-Valine Methyl Ester into each buffer (e.g., 1 mM) and incubate at 25°C/37°C.
- Sampling : Collect time-point samples (0, 24, 48, 72 hrs) for HPLC analysis.
- Controls : Include a neutral pH (7.4) and inert atmosphere (N₂) to isolate pH-specific degradation.
- Data Interpretation : Use kinetic modeling (e.g., first-order decay) to calculate half-lives. Report confidence intervals and statistical significance (p < 0.05) via ANOVA .
Q. What strategies are effective in resolving contradictory data in the literature regarding the reactivity of L-Valine Methyl Ester in peptide coupling reactions?
- Methodological Answer :
- Critical Analysis :
Replicate Studies : Reproduce conflicting protocols (e.g., DCC vs. HATU coupling agents) while controlling variables (temperature, solvent purity).
Advanced Characterization : Employ N-labeled valine to track coupling efficiency via NMR or LC-MS/MS.
Computational Modeling : Use DFT calculations to compare activation energies of proposed reaction pathways.
- Contradiction Mitigation : Cross-validate results with orthogonal techniques (e.g., IR for intermediate detection) and consult meta-analyses to contextualize findings .
Reproducibility and Reporting Guidelines
Q. How can researchers ensure their experimental data on L-Valine Methyl Ester meets reproducibility standards?
- Methodological Answer :
- Detailed Documentation : Follow Beilstein Journal guidelines:
- Experimental Section : Specify exact molar ratios, reaction times, and purification yields.
- Supporting Information : Provide raw spectral data (e.g., NMR FID files) and instrument calibration logs.
- Statistical Rigor : Report mean ± SD for triplicate measurements and use Grubbs’ test to exclude outliers.
- Open Data : Deposit datasets in repositories like Zenodo with persistent identifiers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
